3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with pyridin-2-yl and piperazin-1-yl groups. The presence of a fluoropyrimidine moiety adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the pyridin-2-yl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the piperazin-1-yl group: This is usually done through nucleophilic substitution reactions where piperazine is reacted with a suitable leaving group on the pyridazine ring.
Incorporation of the fluoropyrimidine moiety: This can be achieved through nucleophilic aromatic substitution reactions where a fluoropyrimidine derivative is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The piperazine ring can enhance binding affinity and specificity to the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-phenylpyridazine
Uniqueness
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7/c18-13-11-19-12-21-17(13)25-9-7-24(8-10-25)16-5-4-15(22-23-16)14-3-1-2-6-20-14/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHPQVJRKGWVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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